2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with methoxyphenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate methoxyphenyl-substituted pyrazoles with a trifluoromethyl-substituted pyrimidine precursor. The reaction conditions often include the use of strong bases or acids to facilitate the condensation and subsequent cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the pyrazole ring can produce dihydropyrazole compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound have shown promise in the treatment of various diseases, including cancer and inflammatory disorders. Its unique chemical structure allows for the modulation of biological pathways involved in disease progression .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- Quinolinyl-pyrazoles
Uniqueness
What sets 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine apart is its trifluoromethyl group, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in applications where chemical robustness is essential.
Properties
Molecular Formula |
C29H23F3N4O3 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C29H23F3N4O3/c1-37-21-11-7-18(8-12-21)25-16-26(19-9-13-22(38-2)14-10-19)36(35-25)28-33-24(17-27(34-28)29(30,31)32)20-5-4-6-23(15-20)39-3/h4-17H,1-3H3 |
InChI Key |
VLEOLAOKEGLQJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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